4-methyl-N-phenyl-2-(pyridin-2-yl)-1,3-thiazole-5-carboxamide
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Description
4-methyl-N-phenyl-2-(pyridin-2-yl)-1,3-thiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H13N3OS and its molecular weight is 295.36. The purity is usually 95%.
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Scientific Research Applications
Antituberculosis Activity
Thiazole derivatives have been designed and synthesized as potential inhibitors of Mycobacterium tuberculosis GyrB ATPase, showing promising antituberculosis activity. One compound, in particular, showed significant activity against all tests, indicating potential for further development as antituberculosis agents (V. U. Jeankumar et al., 2013).
Antioxidant, Antitumor, and Antimicrobial Activities
Pyrazolopyridine derivatives have been investigated for their antioxidant, antitumor, and antimicrobial activities. Some compounds displayed high activity, suggesting their potential in developing new therapeutic agents (M. El‐Borai et al., 2013).
Corrosion Inhibition
Thiazole based pyridine derivatives have been synthesized and evaluated as corrosion inhibitors for mild steel in acidic media. Studies revealed that these compounds act as efficient corrosion inhibitors, with their efficiency increasing with concentration (Turuvekere K. Chaitra et al., 2016).
Liquid Crystal Properties
Research into heterocyclic pyridine-based liquid crystals has shown the development of materials with significant mesomorphic properties, useful for advanced display technologies. The structure-property relationships of these compounds offer insights into designing new materials for specific liquid crystal applications (L. Ong et al., 2018).
Anticancer and Anti-inflammatory Agents
Novel pyridine-thiazole hybrid molecules have demonstrated high antiproliferative activity against various cancer cell lines, indicating their potential as anticancer agents. Some derivatives showed selective cytotoxicity towards cancer cells over normal cells, underlining their therapeutic potential (I. Ivasechko et al., 2022).
Properties
IUPAC Name |
4-methyl-N-phenyl-2-pyridin-2-yl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c1-11-14(15(20)19-12-7-3-2-4-8-12)21-16(18-11)13-9-5-6-10-17-13/h2-10H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZVPYDVEFVVAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=N2)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.